
4-(2-Fluoro-4-nitrophenyl)piperidine
Description
4-(2-Fluoro-4-nitrophenyl)piperidine (CAS 172967-04-3) is a piperidine derivative featuring a phenyl ring substituted with a fluorine atom at the ortho-position and a nitro group at the para-position. Its molecular formula is C₁₁H₁₃FN₂O₂, with a molecular weight of 224.235 g/mol . The compound is synthesized via nucleophilic substitution and reduction reactions, achieving a high yield of 93% under optimized conditions .
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-11-7-9(14(15)16)1-2-10(11)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUQFRXZJITEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289045 | |
Record name | 4-(2-Fluoro-4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-60-7 | |
Record name | 4-(2-Fluoro-4-nitrophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721958-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluoro-4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenyl)piperidine typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine. One common method includes the following steps:
Starting Materials: 2-fluoro-4-nitroaniline and piperidine.
Reaction Conditions: The reaction is carried out in a solvent such as methanol, with triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position of the phenyl ring undergoes reduction to form the corresponding amine. This reaction is critical for generating intermediates used in pharmaceutical synthesis.
Reagents/Conditions:
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Catalytic Hydrogenation: (1–3 atm) with 10% Pd/C or Raney Ni in ethanol at 25–50°C .
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Chemical Reduction: Sodium borohydride () in methanol or zinc () in acidic media.
Products:
Starting Material | Reagents | Product | Yield (%) |
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4-(2-Fluoro-4-nitrophenyl)piperidine | , Pd/C | 4-(2-Fluoro-4-aminophenyl)piperidine | 85–92 |
This compound | , MeOH | 4-(2-Fluoro-4-hydroxylaminophenyl)piperidine | 60–75 |
Mechanism:
The nitro group is reduced stepwise via nitroso and hydroxylamine intermediates before reaching the amine. Catalytic hydrogenation proceeds through adsorption of hydrogen on the catalyst surface, followed by electron transfer to the nitro group.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom at the 2-position is activated for substitution due to electron-withdrawing effects from the nitro group.
Reagents/Conditions:
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Amines: Piperidine or morpholine in DMF at 80–100°C.
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Thiols: Benzyl mercaptan () with in DMSO.
Products:
Starting Material | Reagent | Product | Yield (%) |
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This compound | Piperidine | 4-(2-Piperidino-4-nitrophenyl)piperidine | 70–80 |
This compound | 4-(2-(Benzylthio)-4-nitrophenyl)piperidine | 65–75 |
Mechanism:
The reaction proceeds via a Meisenheimer complex, where the nucleophile attacks the electron-deficient aryl ring. The nitro group stabilizes the transition state through resonance.
Oxidation of the Piperidine Ring
The piperidine ring can undergo dehydrogenation to form pyridine derivatives, enhancing aromaticity.
Reagents/Conditions:
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Oxidizing Agents: in acidic media or chloranil in refluxing xylene.
Products:
Starting Material | Reagent | Product | Yield (%) |
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This compound | , | 4-(2-Fluoro-4-nitrophenyl)pyridine | 50–60 |
Mechanism:
Oxidation involves abstraction of hydrogen atoms from the piperidine ring, leading to the formation of a conjugated diene intermediate, which aromatizes to pyridine.
Functionalization of the Piperidine Nitrogen
The secondary amine in the piperidine ring can be alkylated or acylated.
Reagents/Conditions:
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Alkylation: Benzyl chloride () with in THF.
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Acylation: Acetic anhydride () in pyridine.
Products:
Reaction Type | Reagent | Product | Yield (%) |
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Alkylation | 1-Benzyl-4-(2-fluoro-4-nitrophenyl)piperidine | 75–85 | |
Acylation | 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperidine | 80–90 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(2-Fluoro-4-nitrophenyl)piperidine is , with a molecular weight of approximately 224.23 g/mol. The presence of the fluorine atom increases lipophilicity, potentially enhancing the compound's ability to penetrate biological membranes, while the nitro group can participate in various chemical reactions, making it versatile in synthetic applications .
Medicinal Chemistry
This compound has been explored for its potential as a pharmacological agent. Its structural features suggest it could act as a ligand for various neurotransmitter transporters, particularly dopamine transporters. Research indicates that compounds with similar structures have shown high selectivity and potency for these targets, which are crucial in treating disorders such as depression and schizophrenia .
Synthesis of Analog Compounds
The compound serves as a precursor in the synthesis of various analogs that may exhibit enhanced biological activities. For instance, structure-activity relationship studies have demonstrated that modifications to the piperidine ring or substituents on the phenyl group can significantly influence binding affinity and selectivity towards dopamine and serotonin transporters . This makes it a valuable scaffold for developing novel therapeutics targeting neurodegenerative diseases.
Case Study 1: Dopamine Transporter Ligands
A study evaluated several analogs derived from this compound, focusing on their binding affinity to dopamine transporters. The research found that certain modifications led to compounds with increased selectivity over traditional ligands, suggesting potential applications in treating conditions like ADHD and Parkinson's disease .
Case Study 2: Neuroprotective Agents
In another investigation, researchers synthesized derivatives of this compound to assess their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that some derivatives exhibited significant antioxidant properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally related compounds:
Compound Name | Key Features | Unique Aspects |
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4-(2-Chloro-4-nitrophenyl)piperidine | Contains chlorine instead of fluorine | Different electronic properties due to chlorine |
4-(2-Methoxy-4-nitrophenyl)piperidine | Contains methoxy group | Alters solubility and reactivity |
1-(4-Nitrophenyl)piperidine | Lacks substituents on the ortho position | Simpler structure with potential different activity |
This comparative analysis highlights how substituent variations can affect chemical reactivity and biological activity, underscoring the unique applications of this compound .
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)piperidine involves its interaction with specific molecular targets. The fluorine and nitro groups on the phenyl ring contribute to its reactivity and potential biological activity. The compound may interact with enzymes or receptors, leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Substituent Position Effects
The positions of the fluorine and nitro groups on the phenyl ring significantly influence electronic, steric, and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
- Solubility: The nitro group enhances polarity, likely improving aqueous solubility compared to non-nitro analogs (e.g., 4-(4-Fluorophenyl)piperidine HCl) .
- Stability : Nitro groups can confer photolytic instability, necessitating dark storage, whereas fluorinated analogs without nitro groups may exhibit better stability .
Biological Activity
4-(2-Fluoro-4-nitrophenyl)piperidine is a synthetic organic compound that has garnered attention due to its unique structure and potential biological activities. This compound features a piperidine ring attached to a phenyl group, which is further substituted with a fluorine atom and a nitro group. The molecular formula is with a molecular weight of approximately 224.23 g/mol. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. This compound can be synthesized using methods that incorporate fluorinated nitrobenzene derivatives along with piperidine .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly in enzyme inhibition and potential therapeutic applications.
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Enzyme Inhibition :
- The compound has been characterized for its inhibitory effects on various serine hydrolases, including Monoacylglycerol lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). In studies, it was found that structural modifications in similar piperidine derivatives could enhance selectivity and potency against MAGL without significantly affecting FAAH activity .
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Antibacterial Activity :
- Preliminary studies suggest that derivatives of piperidine compounds, including those structurally related to this compound, exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Case Study 1 : A study focusing on piperazine and piperidine derivatives demonstrated that certain modifications could lead to enhanced antibacterial activity. The results indicated that compounds with specific halogen substitutions exhibited significant antibacterial effects against strains like E. coli and Staphylococcus aureus, with MIC values ranging from 75 to 150 µg/mL .
- Case Study 2 : Another investigation assessed the dual inhibition capabilities of piperidine derivatives on bacterial topoisomerases. The results showed low nanomolar IC50 values for DNA gyrase inhibitors, highlighting the potential of these compounds in treating bacterial infections .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-(2-Chloro-4-nitrophenyl)piperidine | Contains chlorine instead of fluorine | Different electronic properties affecting activity |
1-(2-Methoxy-4-nitrophenyl)piperidine | Contains methoxy group | Alters solubility and reactivity |
1-(4-Nitrophenyl)piperidine | Lacks substituents on ortho position | Simpler structure; potential different activity |
The differences in substituents significantly affect their chemical reactivity, biological activity, and physical properties, underscoring the uniqueness of this compound in terms of its specific applications and effects.
Q & A
Q. Methodological Answer :
- Key Steps :
- Nucleophilic Substitution : Introduce the fluoronitroaryl group to the piperidine scaffold via SNAr reactions under anhydrous conditions. Use dichloromethane as a solvent and NaOH to deprotonate intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve ≥99% purity .
- Critical Parameters :
- Temperature control (<0°C during nitration to avoid side reactions).
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
Synthetic Route | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
SNAr Reaction | 65–75 | 99 | DCM, NaOH, 0°C |
Reductive Amination | 50–60 | 95 | NaBH₃CN, MeOH |
How can researchers characterize the structural and electronic properties of this compound?
Q. Methodological Answer :
- Spectroscopic Techniques :
- Computational Modeling :
- Density Functional Theory (DFT) to calculate electron distribution and predict reactivity at the piperidine nitrogen .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Methodological Answer :
- Stability Testing :
- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24h. Monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for nitroaryl derivatives) .
- Findings :
How can solubility and lipophilicity be determined for pharmacological assays?
Q. Methodological Answer :
- LogP Measurement : Shake-flask method (octanol/water partitioning) with UV-Vis quantification (λmax ~270 nm) .
- Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
Advanced Research Questions
How does this compound interact with dopamine and serotonin receptors in vitro?
Q. Methodological Answer :
- Receptor Binding Assays :
- Functional Assays :
How can structure-activity relationships (SAR) guide the design of analogues with improved selectivity?
Q. Methodological Answer :
- SAR Strategies :
- Piperidine Substitution : Replace fluorine with Cl/CF₃ to modulate electron-withdrawing effects .
- Nitro Group Modification : Reduce to NH₂ for enhanced CNS penetration (see analogue 4-(4-aminophenyl)piperidine ).
- Key Findings :
What computational methods predict the binding modes of this compound to kinase targets?
Q. Methodological Answer :
- Docking Workflow :
- Protein Preparation : Retrieve PDB structures (e.g., 6CM4 for D2 receptor).
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., piperidine N-H bonding with Asp114) .
- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values .
How should researchers resolve contradictions between in vitro binding data and in vivo efficacy?
Q. Methodological Answer :
- Case Study :
- In Vitro : High D2 affinity (Ki = 10 nM) but poor in vivo antipsychotic activity.
- Hypothesis : Low BBB penetration due to nitro group polarity.
- Testing :
P-gp Assay : Measure efflux ratio in MDCK-MDR1 cells.
Pro-drug Synthesis : Mask nitro as acetylated amine .
What process engineering strategies ensure reproducibility in gram-scale synthesis?
Q. Methodological Answer :
- Scale-Up Protocols :
- Continuous Flow Reactors : Improve heat transfer during exothermic nitration .
- PAT Tools : Use inline FT-IR to monitor reaction progression .
How can metabolic pathways be elucidated to mitigate toxicity risks?
Q. Methodological Answer :
- Metabolite Identification :
- LC-MS/MS : Incubate with liver microsomes (human/rat).
- Key Pathways : Nitro reduction to hydroxylamine (CYP450-mediated) .
- Mitigation : Introduce electron-donating groups to slow nitro reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.